

In-Depth Technical Guide: The Structure and Composition of CTT2274 SMDC

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Compound of Interest

Compound Name: CTT2274
Cat. No.: B15611944

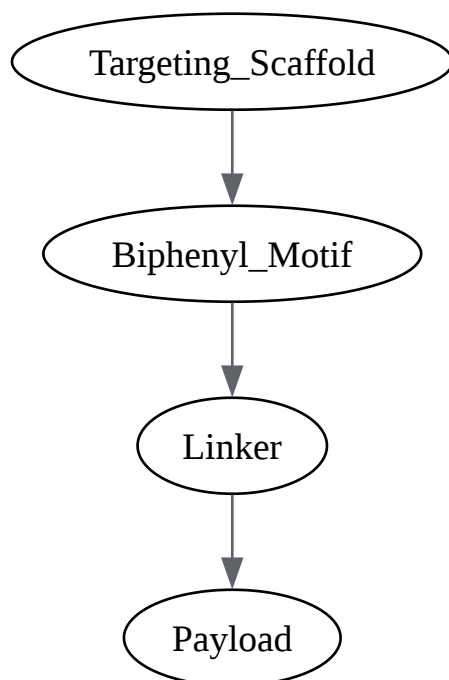
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule-drug conjugate (SMDC) **CTT2274**, a promising therapeutic agent for prostate cancer. This document details its molecular structure, composition, mechanism of action, and the experimental protocols utilized in its preclinical evaluation.

Core Structure and Composition

CTT2274 is a novel SMDC engineered for the targeted delivery of a potent cytotoxic agent to prostate cancer cells.^{[1][2][3]} Its architecture is modular, consisting of four key components: a Prostate-Specific Membrane Antigen (PSMA)-targeting scaffold, a biphenyl motif, a pH-sensitive phosphoramidate linker, and the cytotoxic payload, monomethyl auristatin E (MMAE).^{[2][3]} This design strategy allows for selective engagement with cancer cells overexpressing PSMA, followed by the intracellular release of the cytotoxic payload, thereby minimizing off-target toxicity.^[1]



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Physicochemical and Biological Properties

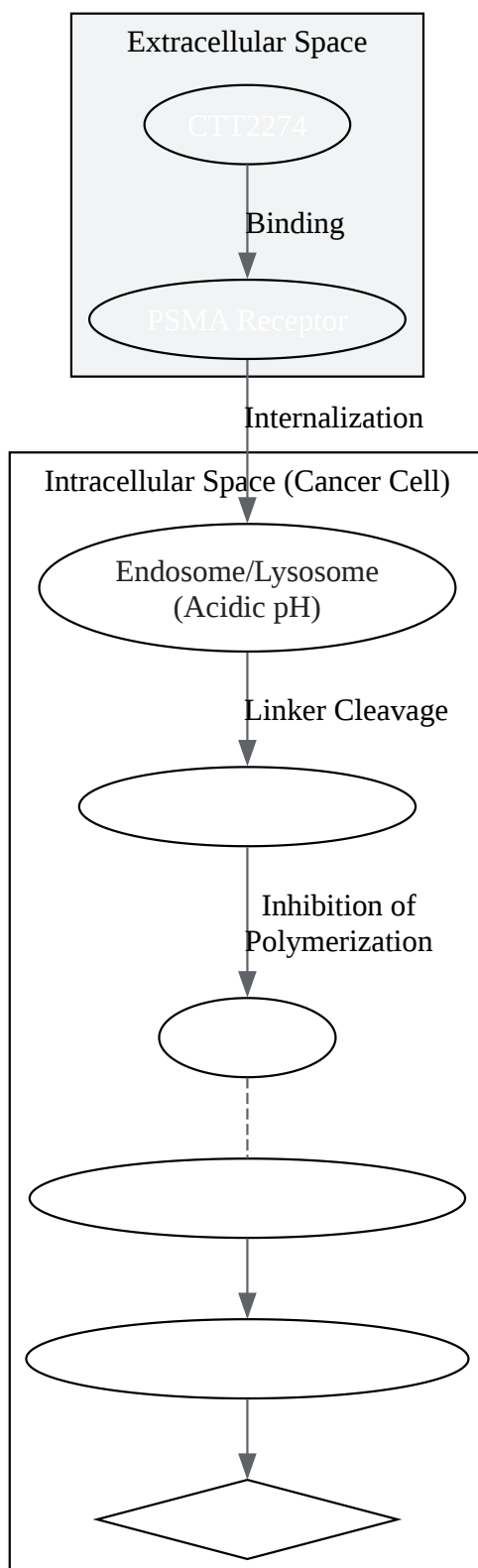
A summary of the key quantitative data for **CTT2274** and its constituent payload, MMAE, is presented below. This information is critical for understanding the molecule's characteristics and for designing further preclinical and clinical studies.

Property	CTT2274	MMAE (Payload)
Molecular Formula	C119H159N17O33P2	C39H67N5O7
Molecular Weight	2417.58 g/mol	718.0 g/mol
Target	Prostate-Specific Membrane Antigen (PSMA)	Tubulin
Binding Affinity (IC50)	3.97 nM (for human PSMA)	Not Applicable
Mechanism of Action	Targeted delivery of MMAE	Inhibition of tubulin polymerization

Mechanism of Action

The therapeutic strategy of **CTT2274** is based on a multi-step process that ensures the targeted destruction of cancer cells while sparing healthy tissues.

- Targeting and Binding: **CTT2274** circulates in the bloodstream and selectively binds to Prostate-Specific Membrane Antigen (PSMA), a cell surface protein that is significantly overexpressed on prostate cancer cells.[4]
- Internalization: Upon binding, the **CTT2274**-PSMA complex is internalized into the cancer cell through endocytosis.
- Payload Release: The acidic environment of the endosomes and lysosomes within the cell triggers the cleavage of the pH-sensitive phosphoramidate linker. This releases the active cytotoxic payload, MMAE, into the cytoplasm.
- Cytotoxicity: Once liberated, MMAE exerts its potent antimetabolic effect by binding to tubulin and inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis and cell death.[5]
[6][7]



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Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of **CTT2274**.

In Vitro Cell Viability Assay (CellTiter-Glo®)

This protocol outlines the procedure for assessing the cytotoxicity of **CTT2274** against prostate cancer cell lines.

Materials:

- PSMA-positive prostate cancer cell lines (e.g., PC3/PIP, C4-2B)
- Complete cell culture medium
- **CTT2274** (in a suitable solvent, e.g., DMSO)
- Opaque-walled 96-well plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

Procedure:

- Cell Seeding:
 - Trypsinize and count the prostate cancer cells.
 - Seed the cells in an opaque-walled 96-well plate at a density of 2,000 cells per well in 100 μ L of complete culture medium.[8]
 - Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of **CTT2274** in culture medium.

- Add the **CTT2274** dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used for **CTT2274**).
- Incubate the plate for the desired time period (e.g., 72 or 96 hours).[8]
- Cell Viability Measurement:
 - Equilibrate the plate to room temperature for approximately 30 minutes.[9][10]
 - Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
 - Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10]
 - Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9]
 - Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9][10]
 - Record the luminescence using a plate reader.
- Data Analysis:
 - Subtract the average background luminescence from control wells (medium only) from all experimental readings.
 - Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.
 - Plot the percentage of cell viability against the log of the **CTT2274** concentration and determine the IC50 value using a suitable software.

In Vivo Patient-Derived Xenograft (PDX) Model

This protocol describes the establishment and use of a patient-derived xenograft model to evaluate the in vivo efficacy of **CTT2274**.

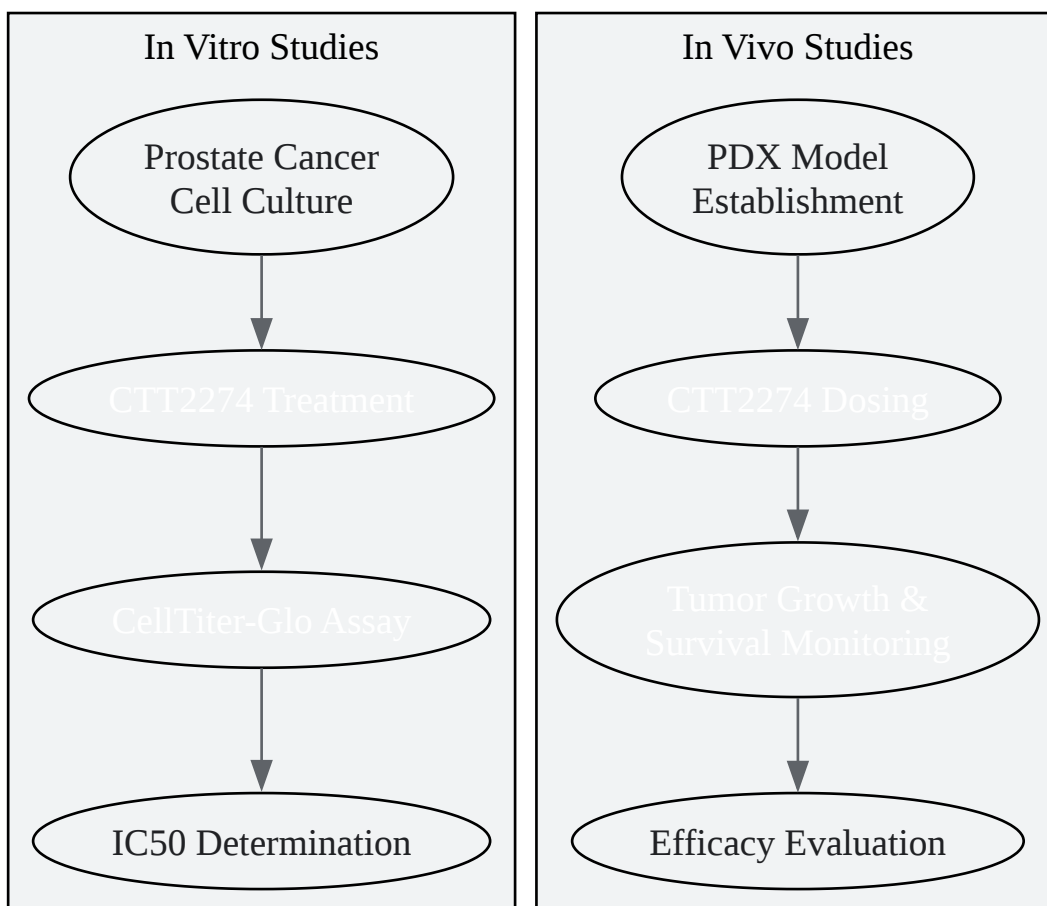
Materials:

- Immunodeficient mice (e.g., NOD-SCID or NSG)
- Patient-derived prostate cancer tissue (e.g., TM00298)
- Surgical tools
- **CTT2274** formulated for intravenous (i.v.) injection
- Saline or other appropriate vehicle control
- Calipers for tumor measurement

Procedure:

- PDX Establishment:
 - Obtain fresh, sterile patient tumor tissue.
 - Under sterile conditions, cut the tumor tissue into small fragments (approximately 2-3 mm³).[\[11\]](#)
 - Anesthetize the immunodeficient mice.
 - Make a small incision in the dorsal flank of the mouse and create a subcutaneous pocket.
 - Implant a tumor fragment into the subcutaneous pocket.[\[11\]](#)
 - Close the incision with surgical clips or sutures.
 - Monitor the mice for tumor growth.
- Efficacy Study:
 - Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
 - Measure the tumor volume using calipers (Volume = (length x width²)/2) and the body weight of each mouse before starting the treatment.

- Administer **CTT2274** intravenously at the specified dose (e.g., 3.6 mg/kg) and schedule (e.g., once weekly).[3]
- Administer the vehicle control to the control group following the same schedule.
- Monitor tumor growth by measuring the tumor volume two to three times per week.
- Monitor the overall health of the mice, including body weight changes and any signs of toxicity.
- Continue the treatment for the specified duration (e.g., 6 weeks).[3]
- Data Analysis:
 - Plot the mean tumor volume for each group over time.
 - Analyze the statistical significance of the difference in tumor growth between the treatment and control groups.
 - Generate survival curves and analyze for statistically significant differences in overall survival between the groups.



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Cell Cycle Analysis by Flow Cytometry

This protocol details the method to assess the effect of the MMAE payload on the cell cycle of prostate cancer cells.

Materials:

- Prostate cancer cell lines (e.g., PC-3, C4-2B)
- Complete cell culture medium
- MMAE or **CTT2274**
- Phosphate-buffered saline (PBS)

- 70% ice-cold ethanol
- Propidium iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Procedure:

- Cell Treatment:
 - Seed prostate cancer cells in 6-well plates and allow them to attach overnight.
 - Treat the cells with MMAE or **CTT2274** at the desired concentrations for a specified time (e.g., 24 hours).^[5]^[7] Include a vehicle control.
- Cell Harvesting and Fixation:
 - Harvest the cells by trypsinization and collect them by centrifugation.
 - Wash the cell pellet with PBS.
 - Resuspend the cells in 70% ice-cold ethanol while vortexing gently to prevent clumping.
 - Fix the cells at -20°C overnight.^[7]
- Staining:
 - Centrifuge the fixed cells and discard the ethanol.
 - Wash the cells with PBS.
 - Resuspend the cell pellet in PI staining solution.
 - Incubate in the dark at room temperature for 30 minutes.^[7]
- Flow Cytometry Analysis:
 - Analyze the stained cells using a flow cytometer.

- Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells).
- Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

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